Tert-butyl3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered nitrogen-containing heterocycle, which is a common structural motif in many natural products and pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethyl halides.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Carboxylation: The tert-butyl carboxylate group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyanomethyl group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It can be used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
3-Cyanomethylpiperidine: Lacks the tert-butyl and hydroxyl groups, making it less sterically hindered and potentially more reactive.
3-Hydroxypiperidine: Lacks the cyanomethyl and tert-butyl groups, making it less versatile in synthetic applications.
Tert-butyl 3-hydroxypiperidine-1-carboxylate: Lacks the cyanomethyl group, making it less useful in certain chemical reactions.
Uniqueness
Tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The tert-butyl group offers steric protection, the cyanomethyl group provides a site for further functionalization, and the hydroxyl group offers additional reactivity.
Properties
Molecular Formula |
C12H20N2O3 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 3-(cyanomethyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-8-4-5-12(16,9-14)6-7-13/h16H,4-6,8-9H2,1-3H3 |
InChI Key |
TUMOPFYSBYAMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC#N)O |
Origin of Product |
United States |
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